molecular formula C11H14N2O2 B3122278 Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate CAS No. 302923-29-1

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate

Cat. No.: B3122278
CAS No.: 302923-29-1
M. Wt: 206.24 g/mol
InChI Key: ZGSAJVQUOSZZDC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a prop-2-en-1-yl group attached to a [(4-aminophenyl)methyl]carbamate moiety. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate typically involves the reaction of 4-aminobenzyl alcohol with prop-2-en-1-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-aminobenzyl alcohol+prop-2-en-1-yl isocyanateProp-2-en-1-yl [(4-aminophenyl)methyl]carbamate\text{4-aminobenzyl alcohol} + \text{prop-2-en-1-yl isocyanate} \rightarrow \text{this compound} 4-aminobenzyl alcohol+prop-2-en-1-yl isocyanate→Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the prop-2-en-1-yl group or the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl [(4-nitrophenyl)methyl]carbamate
  • Prop-2-en-1-yl [(4-methoxyphenyl)methyl]carbamate
  • Prop-2-en-1-yl [(4-chlorophenyl)methyl]carbamate

Uniqueness

Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate is unique due to the presence of the amino group, which imparts specific chemical and biological properties. This amino group can participate in hydrogen bonding and other interactions, making the compound particularly interesting for research in medicinal chemistry and drug design.

Properties

IUPAC Name

prop-2-enyl N-[(4-aminophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-7-15-11(14)13-8-9-3-5-10(12)6-4-9/h2-6H,1,7-8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSAJVQUOSZZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50729456
Record name Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302923-29-1
Record name Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50729456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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